

An In-depth Technical Guide to (2-methoxy-6-methylphenyl)methanamine

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Compound of Interest

Compound Name: (2-methoxy-6-methylphenyl)methanamine

CAS No.: 927959-76-0

Cat. No.: B6284880

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methoxy-6-methylphenyl)methanamine, a substituted benzylamine, represents a valuable molecular scaffold in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a methoxy and a methyl group ortho to the aminomethyl substituent on the phenyl ring, imparts specific steric and electronic properties that can influence its biological activity and synthetic utility. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity

The unique arrangement of functional groups in **(2-methoxy-6-methylphenyl)methanamine** is precisely defined by its chemical identifiers.

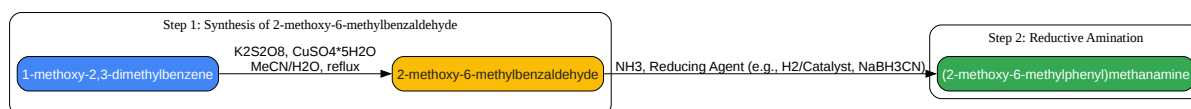
Identifier	Value	Source
SMILES	<chem>CC1=C(C(=CC=C1)OC)CN</chem>	PubChem[1]
InChIKey	BHFDOJTUMKKPAN- UHFFFAOYSA-N	PubChem[1]

These identifiers are crucial for unambiguous database searching and computational modeling.

Synthesis of (2-methoxy-6-methylphenyl)methanamine

The synthesis of **(2-methoxy-6-methylphenyl)methanamine** can be logically approached through the reductive amination of its corresponding aldehyde, 2-methoxy-6-methylbenzaldehyde. This common and versatile reaction in organic synthesis involves the formation of an imine intermediate from the aldehyde and an amine, followed by its reduction to the target amine.

Diagram of the Synthetic Pathway



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Caption: Synthetic route to **(2-methoxy-6-methylphenyl)methanamine**.

Experimental Protocols

Step 1: Synthesis of 2-methoxy-6-methylbenzaldehyde[2]

This protocol describes the synthesis of the aldehyde precursor from 1-methoxy-2,3-dimethylbenzene.

- **Reaction Setup:** To a solution of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in aqueous acetonitrile (750 mL, V/V = 1:1), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).
- **Reaction Execution:** Stir the reaction mixture under reflux conditions for 15 minutes. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane (2 x 225 mL).
- **Purification:** Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude product by silica gel column chromatography using a 4/96 (V/V) mixture of ethyl acetate and hexane as the eluent to yield 2-methoxy-6-methylbenzaldehyde.

Step 2: Reductive Amination to **(2-methoxy-6-methylphenyl)methanamine**

This is a general procedure for reductive amination, a widely used method for amine synthesis.

[3][4]

- **Imine Formation:** Dissolve 2-methoxy-6-methylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol) and add a source of ammonia (e.g., aqueous ammonia, ammonium acetate). The reaction is typically stirred at room temperature to form the imine intermediate.
- **Reduction:** To the solution containing the imine, add a reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ gas with a palladium or nickel catalyst).
- **Reaction Monitoring and Workup:** Monitor the reaction by TLC until the imine is consumed. The workup procedure will depend on the reducing agent used but generally involves

quenching any remaining reducing agent, removing the solvent, and extracting the product into an organic solvent.

- Purification: The final product can be purified by distillation or column chromatography.

Physicochemical Properties

The physicochemical properties of **(2-methoxy-6-methylphenyl)methanamine** are important for understanding its behavior in biological systems and for designing formulation strategies. The following table summarizes predicted properties from the PubChem database.^[1]

Property	Predicted Value
Molecular Weight	151.21 g/mol
XLogP3	1.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Exact Mass	151.099714 g/mol
Topological Polar Surface Area	38.3 Å ²

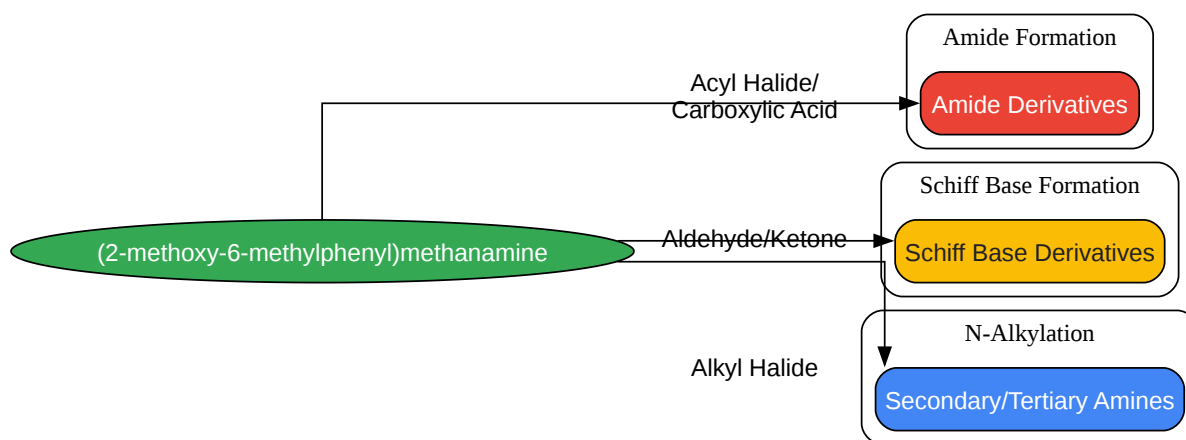
Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for **(2-methoxy-6-methylphenyl)methanamine** is limited, the substituted benzylamine scaffold is a common motif in a wide range of biologically active molecules. The presence of the methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions.

- Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, allowing for the exploration of a diverse chemical space.

- **Neurological and Psychiatric Drug Candidates:** Substituted phenethylamines, a class to which this compound belongs, are well-known to interact with monoamine transporters and receptors in the central nervous system.[5] Further derivatization could lead to compounds with activity at serotonergic, dopaminergic, or adrenergic targets.
- **Antimicrobial and Anticancer Agents:** Schiff bases derived from substituted benzaldehydes and various amines have shown a range of biological activities, including antibacterial and anticancer properties.[6] The amine functionality of **(2-methoxy-6-methylphenyl)methanamine** makes it a suitable building block for the synthesis of such Schiff base derivatives.

Illustrative Diagram of Potential Derivatization



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Caption: Potential derivatization pathways for drug discovery.

Conclusion

(2-methoxy-6-methylphenyl)methanamine is a synthetically accessible substituted benzylamine with potential as a building block in drug discovery and development. Its chemical

identifiers are well-defined, and a logical synthetic route via reductive amination of the corresponding aldehyde is available. While experimental data on its biological activity is scarce, its structural features suggest that its derivatives could be explored for a variety of therapeutic targets. This guide provides a foundational understanding for researchers interested in utilizing this compound in their scientific endeavors.

References

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